molecular formula C12H16O7 B584032 Tri-O-acetyl-D-[6-13C]glucal CAS No. 478529-37-2

Tri-O-acetyl-D-[6-13C]glucal

Cat. No. B584032
CAS RN: 478529-37-2
M. Wt: 273.245
InChI Key: LLPWGHLVUPBSLP-UVCKGYJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-O-acetyl-D-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase .


Synthesis Analysis

Tri-O-acetyl-D-glucal is a useful building block in the synthesis of a range of carbohydrates. The glucal double bond allows other functional groups to be introduced . It can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .


Molecular Structure Analysis

The molecular formula of Tri-O-acetyl-D-glucal is C12H16O7 . Its molecular weight is 272.25 . The structure of Tri-O-acetyl-D-glucal includes a cyclic enol-ether (glycal) of D-glucose .


Chemical Reactions Analysis

As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .


Physical And Chemical Properties Analysis

Tri-O-acetyl-D-glucal is a white to off-white crystalline powder . It has a melting point of 53-55 °C . The specific optical rotation is -12° at a concentration of 2 in ethanol .

Mechanism of Action

Target of Action

Tri-O-acetyl-D-[6-13C]glucal is primarily used as a biochemical reagent . It is a building block for the synthesis of oligosaccharides . Therefore, its primary targets are the enzymes and proteins involved in the synthesis of oligosaccharides.

Mode of Action

Tri-O-acetyl-D-[6-13C]glucal interacts with its targets by serving as a structural unit in the synthesis of oligosaccharides It is incorporated into the growing oligosaccharide chain during the synthesis process

Biochemical Pathways

Tri-O-acetyl-D-[6-13C]glucal is involved in the biochemical pathways related to the synthesis of oligosaccharides . Oligosaccharides are important components of many biological molecules, including glycoproteins and glycolipids, and play crucial roles in various biological processes such as cell-cell recognition and signaling. The exact downstream effects of the synthesis of oligosaccharides using Tri-O-acetyl-D-[6-13C]glucal would depend on the specific oligosaccharide being synthesized and its role in the organism.

Result of Action

The result of the action of Tri-O-acetyl-D-[6-13C]glucal is the synthesis of oligosaccharides . These oligosaccharides can then participate in various biological processes depending on their specific structures and functions.

Action Environment

The action of Tri-O-acetyl-D-[6-13C]glucal is typically carried out in a laboratory setting under controlled conditions . Factors such as temperature, pH, and the presence of other reagents can influence its action, efficacy, and stability. For example, it is known to be slightly soluble in water , which could affect its reactivity in aqueous environments.

Safety and Hazards

When handling Tri-O-acetyl-D-glucal, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl](113C)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-UVCKGYJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13CH2][C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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